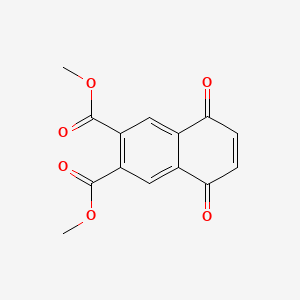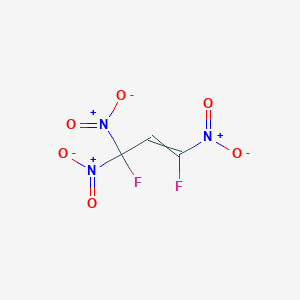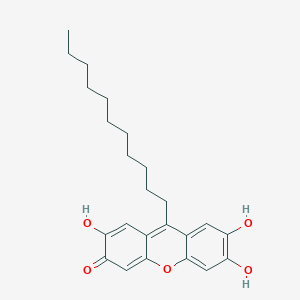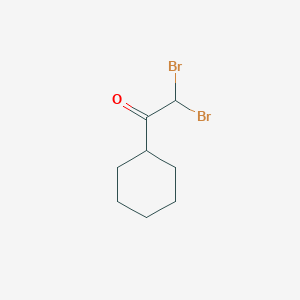![molecular formula C9H5ClN4S B14291292 7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine CAS No. 120317-27-3](/img/structure/B14291292.png)
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine is a heterocyclic compound that features a unique structure combining a thiazole ring with a quinoxaline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and amine functional groups in its structure contributes to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
The synthesis of 7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine typically involves the reaction of 2,3-dichloroquinoxaline with thiourea under specific conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the thiazole ring or the quinoxaline moiety.
Common reagents and conditions used in these reactions include solvents like ethanol, dioxane, and acetonitrile, as well as catalysts like palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Medicine: The compound’s potential as an anticancer agent is of particular interest.
Industry: In materials science, the compound can be used to develop new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interfere with DNA synthesis or repair mechanisms, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine can be compared with other similar compounds, such as:
7-Chloro[1,3]thiazolo[5,4-d]pyrimidin-2-amine: This compound shares a similar thiazole ring but differs in the fused ring system, leading to different chemical and biological properties.
1,3-Dithiolo[4,5-b]quinoxaline:
Thiazolo[4,5-b]pyridine derivatives: These compounds have a pyridine ring fused with the thiazole ring, resulting in distinct chemical behaviors and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for chemical synthesis, while its biological activities open up possibilities for therapeutic applications. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new uses and properties of this intriguing compound.
Propriétés
Numéro CAS |
120317-27-3 |
|---|---|
Formule moléculaire |
C9H5ClN4S |
Poids moléculaire |
236.68 g/mol |
Nom IUPAC |
7-chloro-[1,3]thiazolo[4,5-b]quinoxalin-2-amine |
InChI |
InChI=1S/C9H5ClN4S/c10-4-1-2-5-6(3-4)13-8-7(12-5)14-9(11)15-8/h1-3H,(H2,11,12,14) |
Clé InChI |
PTIUNVHNVSTGCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C3C(=N2)N=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


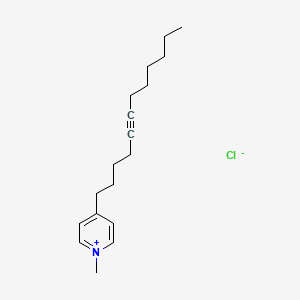


![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

